molecular formula C6H11BrO2Zn B12293506 4-Acetoxybutylzincbromide

4-Acetoxybutylzincbromide

Cat. No.: B12293506
M. Wt: 260.4 g/mol
InChI Key: ODWOBOIUYZOKOA-UHFFFAOYSA-M
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Description

4-Acetoxybutylzincbromide is an organozinc compound with the molecular formula H3CCO2(CH2)4ZnBr. It is commonly used in organic synthesis due to its reactivity and versatility. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxybutylzincbromide can be synthesized through the reaction of 4-bromobutyl acetate with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromobutyl acetate+ZnThis compound\text{4-Bromobutyl acetate} + \text{Zn} \rightarrow \text{this compound} 4-Bromobutyl acetate+Zn→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring to avoid any side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxybutylzincbromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The presence of a catalyst, such as palladium or nickel, can enhance the reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound are typically substituted organic compounds where the zinc bromide moiety is replaced by the desired functional group. For example, in a reaction with an aldehyde, the product would be a secondary alcohol .

Scientific Research Applications

4-Acetoxybutylzincbromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It plays a role in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxybutylzincbromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, allowing for the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutyl acetate: A precursor in the synthesis of 4-Acetoxybutylzincbromide.

    Butylzinc bromide: Another organozinc compound with similar reactivity but without the acetoxy group.

    4-Acetoxybutylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.

Uniqueness

This compound is unique due to its specific reactivity profile, which is influenced by the presence of both the acetoxy group and the zinc atom. This combination allows for selective reactions and the formation of specific products that might not be achievable with other similar compounds .

Properties

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

IUPAC Name

zinc;butyl acetate;bromide

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ODWOBOIUYZOKOA-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

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